molecular formula C14H17N3 B13774011 3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline

3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline

Cat. No.: B13774011
M. Wt: 227.30 g/mol
InChI Key: DUGMAMPPGTVZQK-UHFFFAOYSA-N
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Description

3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline is a heterocyclic compound that features a unique azepinoquinoxaline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a quinoxaline derivative, the introduction of an ethyl group and subsequent cyclization can yield the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is essential to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one
  • 6-phenethyl-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one

Uniqueness

3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline is unique due to its specific azepinoquinoxaline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

3-ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline

InChI

InChI=1S/C14H17N3/c1-2-17-9-7-13-14(8-10-17)16-12-6-4-3-5-11(12)15-13/h3-6H,2,7-10H2,1H3

InChI Key

DUGMAMPPGTVZQK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=NC3=CC=CC=C3N=C2CC1

Origin of Product

United States

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